Upidosin

Content Navigation

CAS Number

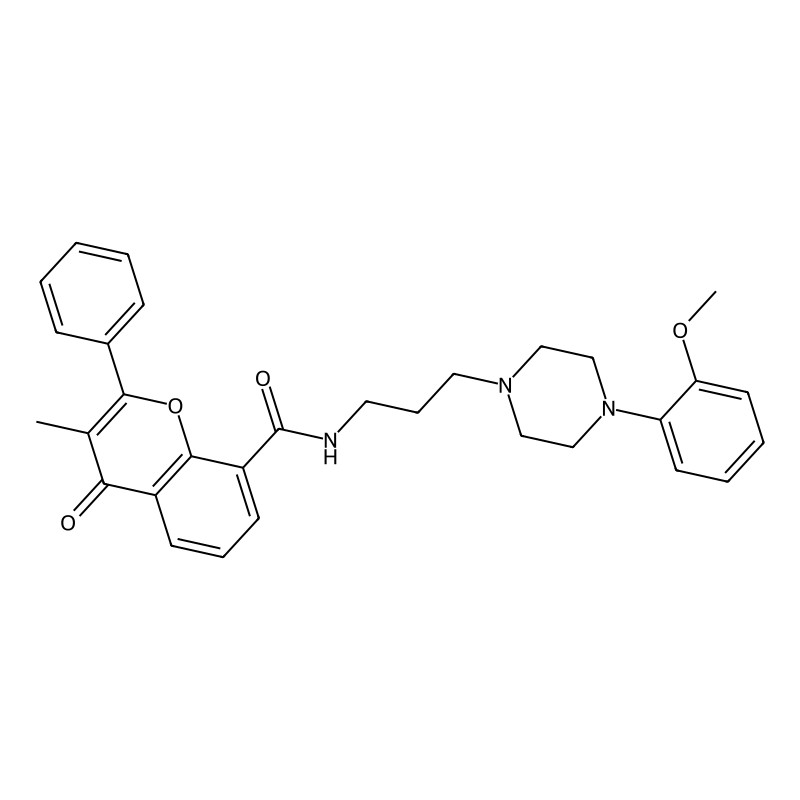

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Upidosin, also known as REC 15/2739 or SB 216469, is a highly selective α1A-adrenergic receptor antagonist utilized primarily as a precision pharmacological tool in urological and smooth muscle research[1]. Unlike broad-spectrum α1-blockers, Upidosin features a distinct phenylchromene-carboxamide scaffold that confers exceptional uroselectivity, specifically targeting the lower urinary tract [2]. For procurement professionals and lead scientists, this compound serves as a critical reference standard in benign prostatic hyperplasia (BPH) models and receptor deconvolution assays, where isolating α1A-mediated responses from α1B-driven vascular effects is a strict requirement for assay validity and laboratory workflow fit .

Substituting Upidosin with classical, non-selective α1-antagonists like prazosin or terazosin fundamentally compromises functional tissue assays due to their inability to discriminate between α1-receptor subtypes . In ex vivo organ bath studies or in vivo urological models, non-selective agents simultaneously block α1B receptors in vascular smooth muscle, triggering profound hypotensive effects and confounding the measurement of prostate or urethral relaxation [1]. Furthermore, generic substitutes often exhibit off-target affinities for α2-adrenergic and dopaminergic D2 receptors, introducing complex feedback loops that obscure primary endpoints [2]. Procuring Upidosin ensures a >10-fold binding selectivity for α1A over α1B and a 10- to 50-fold functional uroselectivity, safeguarding data integrity and assay reproducibility in lower urinary tract research workflows .

Subtype-Specific Binding: α1A vs. α1B Adrenergic Receptors

Upidosin demonstrates highly specific binding to the α1A-adrenergic receptor subtype, effectively displacing [3H]-prazosin in cloned human and rat models[1]. Quantitative analysis reveals a Ki of 0.34 nM (pKi 9.6-10.4) for the α1A subtype, compared to a significantly weaker Ki of 3.9 nM (pKi 8.0-8.4) for the α1B subtype. In direct contrast, the universal benchmark prazosin binds both subtypes with near-equal sub-nanomolar affinity, offering zero subtype discrimination .

| Evidence Dimension | Receptor Binding Affinity (Ki / pKi) |

| Target Compound Data | Upidosin: α1A Ki = 0.34 nM; α1B Ki = 3.9 nM |

| Comparator Or Baseline | Prazosin: Non-selective (equal affinity for α1A and α1B) |

| Quantified Difference | >11-fold binding selectivity for α1A over α1B |

| Conditions | Radioligand binding assay ([3H]-prazosin displacement) in cloned human/rat receptors |

This differential affinity ensures assay reproducibility and mainstream laboratory workflow fit by allowing researchers to cleanly isolate α1A-mediated signaling pathways in complex cell models without triggering α1B-mediated interference.

Functional Uroselectivity in Ex Vivo Tissue Models

Beyond receptor binding, Upidosin exhibits profound functional selectivity at the tissue level, a critical metric for urological drug development [1]. In isolated rabbit tissue contraction assays, Upidosin achieved a potent antagonist dissociation constant (Kb) of 2-3 nM in the urethra and prostate [2]. Conversely, its Kb in the ear artery and aorta was 20-100 nM, demonstrating a stark contrast to non-uroselective baselines that block vascular and prostatic tissues equally [1]. This functional divergence is essential for modeling lower urinary tract symptoms without vascular side effects .

| Evidence Dimension | Functional Antagonism (Kb) in smooth muscle |

| Target Compound Data | Upidosin: Kb = 2-3 nM (prostate/urethra); Kb = 20-100 nM (artery/aorta) |

| Comparator Or Baseline | Non-uroselective α1-blockers: Equal Kb across vascular and prostatic tissues |

| Quantified Difference | 10- to 50-fold functional selectivity for lower urinary tract tissues over vascular smooth muscle |

| Conditions | Ex vivo isolated rabbit tissue contraction assays |

Validates the compound's procurement for mainstream urological laboratory workflows by ensuring that observed smooth muscle relaxation is not confounded by systemic vasodilation, guaranteeing high reproducibility.

Exclusion of Off-Target Monoamine Receptor Interference

A major limitation of early-generation adrenergic ligands is their cross-reactivity with other monoamine receptors, which complicates phenotypic readouts [1]. Upidosin mitigates this risk by maintaining an affinity for recombinant α2-adrenergic subtypes and native dopaminergic D2 receptors that is approximately 100-fold lower than its affinity for the α1A subtype (e.g., α2-AR Ki = 33.3 nM) . Compared to broad-spectrum monoamine antagonists, this high selectivity margin ensures that downstream assay results are not artifacts of presynaptic α2 feedback loops or dopaminergic modulation [2].

| Evidence Dimension | Cross-receptor binding affinity (Ki) |

| Target Compound Data | Upidosin: α2-AR Ki = 33.3 nM (~100x lower affinity than α1A) |

| Comparator Or Baseline | Broad-spectrum monoamine antagonists: High cross-reactivity with D2 and α2 receptors |

| Quantified Difference | ~100-fold selectivity margin against α2 and D2 receptors |

| Conditions | Recombinant receptor binding assays |

Guarantees high-purity pharmacological readouts by eliminating confounding variables from off-target dopaminergic or presynaptic adrenergic signaling, directly improving purity-linked usability.

Ex Vivo Urological Tissue Modeling and Organ Bath Assays

Due to its 10- to 50-fold functional uroselectivity (Kb = 2-3 nM in prostate vs. 20-100 nM in aorta), Upidosin is the optimal reference antagonist for ex vivo organ bath experiments [1]. It allows researchers to accurately quantify prostatic and urethral smooth muscle relaxation without the confounding vascular relaxation artifacts typical of non-selective agents [2].

High-Throughput Receptor Subtype Deconvolution

In cell-based screening assays expressing mixed adrenergic receptor populations, Upidosin's >11-fold binding selectivity for α1A over α1B (Ki 0.34 nM vs 3.9 nM) makes it an essential pharmacological blocking tool . Procuring this compound enables the precise isolation of α1A-specific intracellular calcium signaling or ERK1/2 phosphorylation pathways [3].

In Vivo Baseline Establishment for BPH Drug Discovery

For in vivo models of benign prostatic hyperplasia (BPH) or lower urinary tract symptoms (LUTS), Upidosin serves as a highly reliable positive control [1]. Its verified lack of significant affinity for α2 and D2 receptors ensures that observed improvements in urodynamic parameters are strictly driven by α1A antagonism, providing a clean baseline for evaluating novel therapeutic candidates .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Testa R, Guarneri L, Angelico P, Poggesi E, Taddei C, Sironi G, Colombo D, Sulpizio AC, Naselsky DP, Hieble JP, Leonardi A. Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15/2739 (SB 216469): role of the alpha-1L adrenoceptor in tissue selectivity, part II. J Pharmacol Exp Ther. 1997 Jun;281(3):1284-93. PubMed PMID: 9190864.

3: Testa R, Guarneri L, Taddei C, Poggesi E, Angelico P, Sartani A, Leonardi A, Gofrit ON, Meretyk S, Caine M. Functional antagonistic activity of Rec 15/2739, a novel alpha-1 antagonist selective for the lower urinary tract, on noradrenaline-induced contraction of human prostate and mesenteric artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1237-46. PubMed PMID: 8667184.

4: Hieble JP, Kolpak DC, McCafferty GP, Ruffolo RR Jr, Testa R, Leonardi A. Effects of alpha1-adrenoceptor antagonists on agonist and tilt-induced changes in blood pressure: relationships to uroselectivity. Eur J Pharmacol. 1999 May 28;373(1):51-62. PubMed PMID: 10408251.

5: Kenny BA, Miller AM, Williamson IJ, O'Connell J, Chalmers DH, Naylor AM. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies. Br J Pharmacol. 1996 Jun;118(4):871-8. PubMed PMID: 8799556; PubMed Central PMCID: PMC1909506.

6: Daniel EE, Brown RD, Wang YF, Low AM, Lu-Chao H, Kwan CY. Alpha-adrenoceptors in canine mesenteric artery are predominantly 1A subtype: pharmacological and immunochemical evidence. J Pharmacol Exp Ther. 1999 Nov;291(2):671-9. PubMed PMID: 10525087.

7: Rossier O, Abuin L, Fanelli F, Leonardi A, Cotecchia S. Inverse agonism and neutral antagonism at alpha(1a)- and alpha(1b)-adrenergic receptor subtypes. Mol Pharmacol. 1999 Nov;56(5):858-66. PubMed PMID: 10531388.

8: Brune ME, Katwala SP, Milicic I, Buckner SA, Ireland LM, Kerwin JF Jr, Hancock AA. Effects of selective and nonselective alpha-1-adrenoceptor antagonists on intraurethral and arterial pressures in intact conscious dogs. Pharmacology. 1996 Dec;53(6):356-68. PubMed PMID: 9032800.

9: Eltze M, König H, Ullrich B, Grebe T. Failure of AH11110A to functionally discriminate between alpha(1)-adrenoceptor subtypes A, B and D or between alpha(1)- and alpha(2)-adrenoceptors. Eur J Pharmacol. 2001 Mar;415(2-3):265-76. PubMed PMID: 11275009.

10: Alberts P, Bergström PA, Fredrickson MG. Characterisation of the functional alpha-adrenoceptor subtype in the isolated female pig urethra. Eur J Pharmacol. 1999 Apr 23;371(1):31-8. PubMed PMID: 10355591.

11: Malloy BJ, Price DT, Price RR, Bienstock AM, Dole MK, Funk BL, Rudner XL, Richardson CD, Donatucci CF, Schwinn DA. Alpha1-adrenergic receptor subtypes in human detrusor. J Urol. 1998 Sep;160(3 Pt 1):937-43. PubMed PMID: 9720591.

12: Chess-Williams R, Chapple CR, Verfurth F, Noble AJ, Couldwell CJ, Michel MC. The effects of SB 216469, an antagonist which discriminates between the alpha 1A-adrenoceptor and the human prostatic alpha 1-adrenoceptor. Br J Pharmacol. 1996 Nov;119(6):1093-100. PubMed PMID: 8937710; PubMed Central PMCID: PMC1915881.

13: Lachnit WG, Tran AM, Clarke DE, Ford AP. Pharmacological characterization of an alpha 1A-adrenoceptor mediating contractile responses to noradrenaline in isolated caudal artery of rat. Br J Pharmacol. 1997 Mar;120(5):819-26. PubMed PMID: 9138687; PubMed Central PMCID: PMC1564543.

14: Hancock AA, Brune ME, Witte DG, Marsh KC, Katwala S, Milicic I, Ireland LM, Crowell D, Meyer MD, Kerwin JF Jr. Actions of A-131701, a novel, selective antagonist for alpha-1A compared with alpha-1B adrenoceptors on intraurethral and blood pressure responses in conscious dogs and a pharmacodynamic assessment of in vivo prostatic selectivity. J Pharmacol Exp Ther. 1998 May;285(2):628-42. PubMed PMID: 9580607.

15: Ford AP, Daniels DV, Chang DJ, Gever JR, Jasper JR, Lesnick JD, Clarke DE. Pharmacological pleiotropism of the human recombinant alpha1A-adrenoceptor: implications for alpha1-adrenoceptor classification. Br J Pharmacol. 1997 Jul;121(6):1127-35. PubMed PMID: 9249248; PubMed Central PMCID: PMC1564783.

16: Amobi NI, Guillebaud J, Kaisary AV, Turner E, Smith IC. Discrimination by SZL49 between contractions evoked by noradrenaline in longitudinal and circular muscle of human vas deferens. Br J Pharmacol. 2002 May;136(1):127-35. PubMed PMID: 11976277; PubMed Central PMCID: PMC1762116.

17: Oriowo MA. Functional characterization of alpha1-adrenoceptor subtypes in the rabbit spleen. Naunyn Schmiedebergs Arch Pharmacol. 1998 Sep;358(3):301-7. PubMed PMID: 9774216.

18: Kava MS, Blue DR Jr, Vimont RL, Clarke DE, Ford AP. Alpha1L-adrenoceptor mediation of smooth muscle contraction in rabbit bladder neck: a model for lower urinary tract tissues of man. Br J Pharmacol. 1998 Apr;123(7):1359-66. PubMed PMID: 9579731; PubMed Central PMCID: PMC1565303.

19: Rank MM, Murray KC, Stephens MJ, D'Amico J, Gorassini MA, Bennett DJ. Adrenergic receptors modulate motoneuron excitability, sensory synaptic transmission and muscle spasms after chronic spinal cord injury. J Neurophysiol. 2011 Jan;105(1):410-22. doi: 10.1152/jn.00775.2010. Epub 2010 Nov 3. PubMed PMID: 21047936; PubMed Central PMCID: PMC3023364.

20: Kovacs SJ, Martin DE, Everitt DE, Patterson SD, Jorkasky DK. Urinary excretion of 6 beta-hydroxycortisol as an in vivo marker for CYP3A induction: applications and recommendations. Clin Pharmacol Ther. 1998 Jun;63(6):617-22. PubMed PMID: 9663175.

Explore Compound Types